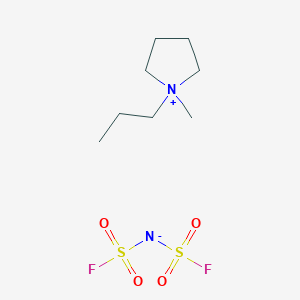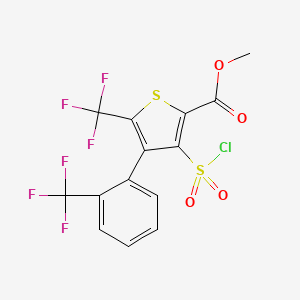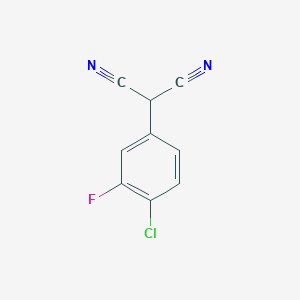
2-(4-Chloro-3-fluorophenyl)malononitrile
Vue d'ensemble
Description
2-(4-Chloro-3-fluorophenyl)malononitrile (CFM) is an organic compound with a molecular formula of C9H5ClFNO2. It is an aromatic compound with an aromatic ring containing a chlorine, fluorine and nitrile group. CFM is a white, crystalline solid with a melting point of 103-105°C. It is soluble in most organic solvents, such as ethanol and acetone, and is insoluble in water. CFM has a variety of uses in scientific research, including synthesis, biochemical and physiological studies.
Applications De Recherche Scientifique
Detection and Environmental Monitoring
- A latent turn-on fluorescent probe based on 6-(dimethylamino)-3-hydroxy-2-naphthaldehyde (Mal-P1) has been developed for sensitive and selective detection of malononitrile. This probe is effective in environmental samples and biological imaging, demonstrating potential in environmental monitoring and health risk assessment (Jung et al., 2020).
Biomedical Imaging
- A study on aggregation-induced emission (AIE) characteristics of a malononitrile derivative, TPE-TPA-DCM, formulated with bovine serum albumin, shows promising applications in in vitro and in vivo far-red/near-infrared bioimaging for cancer cell detection and tumor targeting (Qin et al., 2012).
Alzheimer's Disease Research
- 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This research aids in diagnostic assessment and treatment monitoring of Alzheimer's (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Analysis
- Malononitrile and its derivatives are used in the synthesis of various organic compounds, demonstrating their utility in synthetic organic chemistry. For instance, they have been used to synthesize various antimicrobial agents and materials with potential industrial applications (El Nezhawy et al., 2009).
Organic Electronics
- Malononitrile derivatives are being explored in the development of materials for organic light-emitting diodes (OLEDs). A novel compound with donor-π-acceptor structure showed promise as a yellow emitting material for OLED applications, illustrating the role of malononitrile derivatives in advancing organic electronics (Ju et al., 2006).
Propriétés
IUPAC Name |
2-(4-chloro-3-fluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUXWDGOPODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




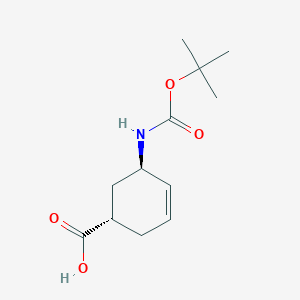
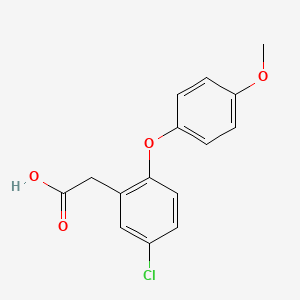
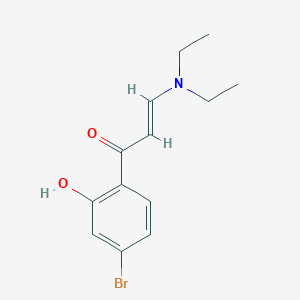
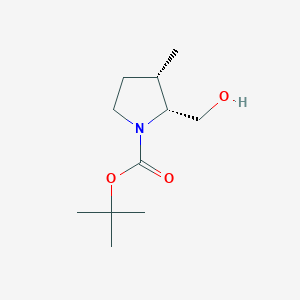

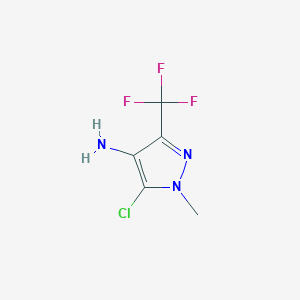
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
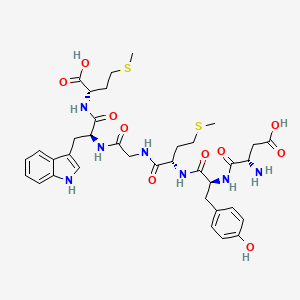
![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)

